N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}acetamide
Description
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}acetamide is a synthetic small molecule characterized by:
- Aromatic backbone: A 2-chloro-5-(trifluoromethyl)phenyl group linked via an acetamide bridge.
- Heterocyclic system: A pyrimidin-4-yloxy moiety substituted with a methyl group at position 2 and a pyrazole ring at position 4. The trifluoromethyl group and pyrimidine-pyrazole system are common in bioactive molecules due to their metabolic stability and hydrogen-bonding capabilities .
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF3N5O2/c1-10-23-14(26-6-2-5-22-26)8-16(24-10)28-9-15(27)25-13-7-11(17(19,20)21)3-4-12(13)18/h2-8H,9H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZUSBCRWHIAST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that the compound is used in the protodeboronation of pinacol boronic esters. This suggests that the compound may interact with boronic esters or related molecules in the body.
Mode of Action
The compound is used in a radical approach for the catalytic protodeboronation of alkyl boronic esters. Protodeboronation is a process where a boron atom is removed from an organic molecule. In this case, the compound is used to facilitate the removal of boron from alkyl boronic esters.
Biochemical Pathways
The compound’s role in the protodeboronation of alkyl boronic esters suggests it may play a role in biochemical pathways involving these esters.
Comparison with Similar Compounds
N-[2-Chloro-5-(Trifluoromethyl)Phenyl]-2-[(3-Ethyl-5,6-Dimethyl-4-Oxo-3,4-Dihydrothieno[2,3-d]Pyrimidin-2-yl)Sulfanyl]Acetamide
- Key structural differences: Replaces the pyrimidin-4-yloxy group with a thieno[2,3-d]pyrimidin-2-ylsulfanyl moiety. Contains a 3-ethyl-5,6-dimethyl-4-oxo substituent on the thienopyrimidine ring.
- Implications: The sulfur atom in the sulfanyl group may enhance lipophilicity compared to the oxygen ether linkage in the target compound.
N-[4-Chloro-2-Methyl-6-(N-Methylcarbamoyl)Phenyl]-1-(3-Chloro-2-Pyridyl)-3-Trifluoromethyl-1H-Pyrazole-5-Carboxamide
- Key structural differences :
- Features a pyrazole-carboxamide core instead of a pyrimidine-pyrazole system.
- Includes a 3-chloro-2-pyridyl substituent and an N-methylcarbamoyl group.
- The carbamoyl group may increase solubility in polar solvents compared to the acetamide bridge .
2-[5-Chloro-2-(1H-1,2,4-Triazol-1-yl)Phenyl]-N-{2-[(2,2-Difluoro-2-Pyridin-2-Ylethyl)Amino]-6-Hydroxyphenyl}Acetamide
- Key structural differences: Substitutes the pyrimidine-pyrazole system with a triazole ring. Contains a difluoro-pyridinylethylamino group and a hydroxylphenyl moiety.
- Hydroxyl and difluoro groups may improve aqueous solubility relative to the trifluoromethyl group in the target compound .
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